molecular formula C3F6 B6593677 Hexafluoropropene CAS No. 69991-67-9

Hexafluoropropene

Cat. No.: B6593677
CAS No.: 69991-67-9
M. Wt: 150.02 g/mol
InChI Key: HCDGVLDPFQMKDK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexafluoropropene, also known as Hexafluoropropylene, is a fluoroalkene with the formula CF3CF=CF2 . It is primarily used as a chemical intermediate and its primary targets are various chemical reactions where it serves as a key reactant.

Mode of Action

This compound interacts with its targets through chemical reactions. For instance, it can undergo epoxidation with NaOCl to produce Hexafluoropropylene oxide (HFPO), a versatile fluorochemical used in the synthesis of various fluorinated compounds and fluorinated polymers . The reaction pathway of this epoxidation involves the nucleophilic attack of OCl¯ on the β-carbon of this compound .

Biochemical Pathways

This compound is involved in several biochemical pathways. It can be synthesized from hexafluoropropylene (HFP) by electrophilic, radical, or nucleophilic reaction with different oxidants . In the electrophilic reaction, HFP reacts with KMnO4-anhydrous HF or Cr2O3–FSO3H at 70 °C to produce HFPO . In the radical reaction, HFP reacts with molecular oxygen in the presence of a radical generator such as benzoyl peroxide .

Pharmacokinetics

Its physical and chemical properties, such as its insolubility in water , could influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be used in a biological context.

Result of Action

The result of this compound’s action is the production of various fluorinated compounds and fluorinated polymers, such as Teflon, Nafion, and Krytox . These products have a wide range of applications, from non-stick cookware to high-performance lubricants.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the yield and selectivity of the epoxidation reaction to produce HFPO can be affected by the choice of solvent, reaction temperature, and the presence of phase transition catalysts . Furthermore, any HFP released to the environment will be found mainly in the air, where it will be broken down by reaction with hydroxyl radicals to trifluoroacetic acid, hydrogen fluoride, and carbon dioxide .

Preparation Methods

Hexafluoropropene can be synthesized through several methods:

Comparison with Similar Compounds

Hexafluoropropene can be compared with other similar compounds such as:

This compound stands out due to its versatility in producing a wide range of high-performance materials and its unique reactivity with various oxidants and radical generators.

Properties

IUPAC Name

1,1,2,3,3,3-hexafluoroprop-1-ene
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InChI

InChI=1S/C3F6/c4-1(2(5)6)3(7,8)9
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InChI Key

HCDGVLDPFQMKDK-UHFFFAOYSA-N
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Canonical SMILES

C(=C(F)F)(C(F)(F)F)F
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Molecular Formula

C3F6
Record name HEXAFLUOROPROPYLENE
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Related CAS

13429-24-8, 25120-07-4, 6792-31-0
Record name 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer
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Record name Hexafluoropropylene polymer
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DSSTOX Substance ID

DTXSID2026949
Record name Hexafluoropropene
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Molecular Weight

150.02 g/mol
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Physical Description

Hexafluoropropylene is an odorless, colorless gas. It is noncombustible. It can asphyxiate by the displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket., Gas or Vapor; Liquid, An odorless, colorless, noncombustible gas that can act as a simple asphyxiant; [CAMEO]
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Boiling Point

-29.6 °C
Record name 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE
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Density

1.583 AT -40 °C/4 °C
Record name 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE
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Vapor Pressure

4900.0 [mmHg], 4.9X10+3 mm Hg at 25 °C /from experimentally derived coefficients/
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Color/Form

Colorless gas

CAS No.

116-15-4
Record name HEXAFLUOROPROPYLENE
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Record name 1,1,2,3,3,3-Hexafluoro-1-propene
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Record name HEXAFLUOROPROPYLENE
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Melting Point

-156.5 °C
Record name 1,1,2,3,3,3-HEXAFLUORO-1-PROPENE
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Synthesis routes and methods

Procedure details

The procedure described in Example 9 is employed in which 10.2 grams hexafluoropropylene is condensed in at high pressure and 12 grams liquid carbon dioxide is added. The temperature is raised to 60° C., and the cell is charged with molecular oxygen to approximately 2,500 psi. Oxygen is supplied continuously to the reactor. 0.5 grams of a clear fluid is collected in the cold trap corresponding to a 5% yield of perfluoropolyether (based on hexafluoropropylene). Analysis using 19F NMR spectroscopy is consistent with a perfluoropolyether structure. Analysis of portions of the gaseous products shows evidence of carbonyl fluoride and trifluoroacetyl fluoride in addition to other low molar mass fluorooxy compounds.
[Compound]
Name
perfluoropolyether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
fluorooxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexafluoropropene
Reactant of Route 2
Hexafluoropropene
Reactant of Route 3
Reactant of Route 3
Hexafluoropropene
Reactant of Route 4
Hexafluoropropene
Reactant of Route 5
Hexafluoropropene

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